

Reproxalap Demonstrates Superiority in Reducing Ocular Redness Compared to Vehicle Control

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Compound of Interest

Compound Name: Reproxalap

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LEXINGTON, Mass. – Clinical trial data consistently demonstrates the superiority of **Reproxalap**, a first-in-class reactive aldehyde species (RASP) inhibitor, over vehicle in reducing ocular redness associated with dry eye disease and allergic conjunctivitis. Multiple studies have shown that **Reproxalap** ophthalmic solution leads to statistically significant improvements in this key objective sign of ocular inflammation.

Reproxalap's novel mechanism of action targets RASP, which are pro-inflammatory molecules that accumulate in the eye and contribute to inflammation and subsequent redness. By inhibiting RASP, **Reproxalap** modulates the inflammatory cascade at an upstream point, offering a differentiated approach to treating ocular surface diseases.

Quantitative Analysis of Ocular Redness Reduction

The efficacy of **Reproxalap** in reducing ocular redness has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, comparing the performance of **Reproxalap** 0.25% ophthalmic solution to vehicle.

Table 1: Ocular Redness Assessment in Allergic Conjunctivitis (INVIGORATE Trial)

Treatment Group	Mean Change from Baseline (0-4 scale)	Standard Error (SE)	p-value (Reproxalap vs. Vehicle)
Reproxalap 0.25%	-0.14	0.01	< 0.001
Vehicle	N/A	N/A	N/A

Data from the Phase 3 INVIGORATE trial in patients with seasonal allergic conjunctivitis. Ocular redness was a key secondary endpoint.[\[1\]](#)[\[2\]](#)

Table 2: Ocular Redness Assessment in Dry Eye Disease (Crossover Chamber Trial)

Treatment Group	Primary Endpoint Achievement	p-value (Reproxalap vs. Vehicle)
Reproxalap 0.25%	Statistically Superior to Vehicle	0.0004
Vehicle	N/A	N/A

Data from a sequence-randomized, double-masked, vehicle-controlled crossover clinical trial in patients with dry eye disease conducted in a dry eye chamber.[\[3\]](#)[\[4\]](#)

Table 3: Ocular Redness Assessment in Dry Eye Disease (TRANQUILITY Trial Program)

Trial	Primary Endpoint Result	Post-Hoc Analysis (Automated Grading)
TRANQUILITY	Not Met	Statistically significant reduction in ocular redness
TRANQUILITY-2	Primary endpoint modified to Schirmer test or ocular redness	N/A

In the Phase 3 TRANQUILITY trial, the primary endpoint of ocular redness was not met.[\[5\]](#) However, a post-hoc analysis using computer-automated grading of digital photography demonstrated a statistically significant reduction in ocular redness with **Reproxalap** treatment.

Following these results, the primary endpoint for the TRANQUILITY-2 trial was modified to be met if either ocular redness or Schirmer test achieved statistical significance.[\[5\]](#)

Experimental Protocols

The robust clinical data supporting **Reproxalap**'s efficacy in reducing ocular redness is derived from well-controlled studies with rigorous experimental protocols.

INVIGORATE Trial (Allergic Conjunctivitis)

The INVIGORATE trial was a prospective, quadruple-masked, vehicle-controlled, crossover, sequence-randomized Phase 3 study.[\[1\]](#)[\[2\]](#)

- **Participants:** Adults with a history of moderate to severe allergic conjunctivitis and confirmed allergy to ragweed pollen.
- **Experimental Setting:** The study was conducted in an allergen chamber, a controlled environment that mimics real-world exposure to airborne allergens.[\[6\]](#)[\[7\]](#)
- **Dosing Regimen:** Patients were randomly assigned to receive either 0.25% **Reproxalap** ophthalmic solution or vehicle. After a 2-week washout period, they were crossed over to the other treatment.[\[1\]](#)[\[2\]](#)
- **Ocular Redness Assessment:** Investigator-assessed ocular redness was a key secondary endpoint, graded on a 0-4 scale. Assessments were performed approximately every 10 minutes during the 3.5-hour allergen chamber exposure.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)

Crossover Dry Eye Chamber Trial

This was a sequence-randomized, double-masked, vehicle-controlled, 2-period crossover trial.[\[3\]](#)[\[4\]](#)

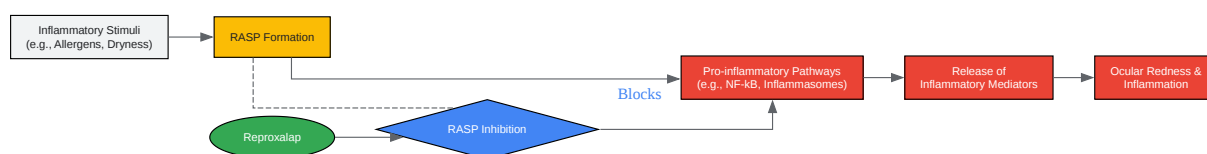
- **Participants:** Patients diagnosed with dry eye disease.
- **Experimental Setting:** A controlled dry eye chamber was utilized to exacerbate the signs and symptoms of dry eye disease.

- **Dosing Regimen:** In each treatment period, patients received four doses of either **Reproxalap** or vehicle over a single day. The following day, one dose was administered before entering the chamber and another during the 90-minute chamber exposure. A washout period of 7 to 14 days separated the treatment periods.^[4]
- **Ocular Redness Assessment:** Ocular redness was a primary endpoint, assessed by trained study staff using a 0-4 scale. Measurements were taken before chamber entry and at approximately 10-minute intervals during the chamber exposure.^{[3][4]}

Signaling Pathway and Experimental Workflow

Mechanism of Action: RASP Inhibition

Reproxalap's therapeutic effect stems from its ability to inhibit Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to ocular inflammation by activating pro-inflammatory signaling cascades. By neutralizing RASP, **Reproxalap** reduces the downstream inflammatory response, leading to a decrease in ocular redness.^{[9][10][11][12]}

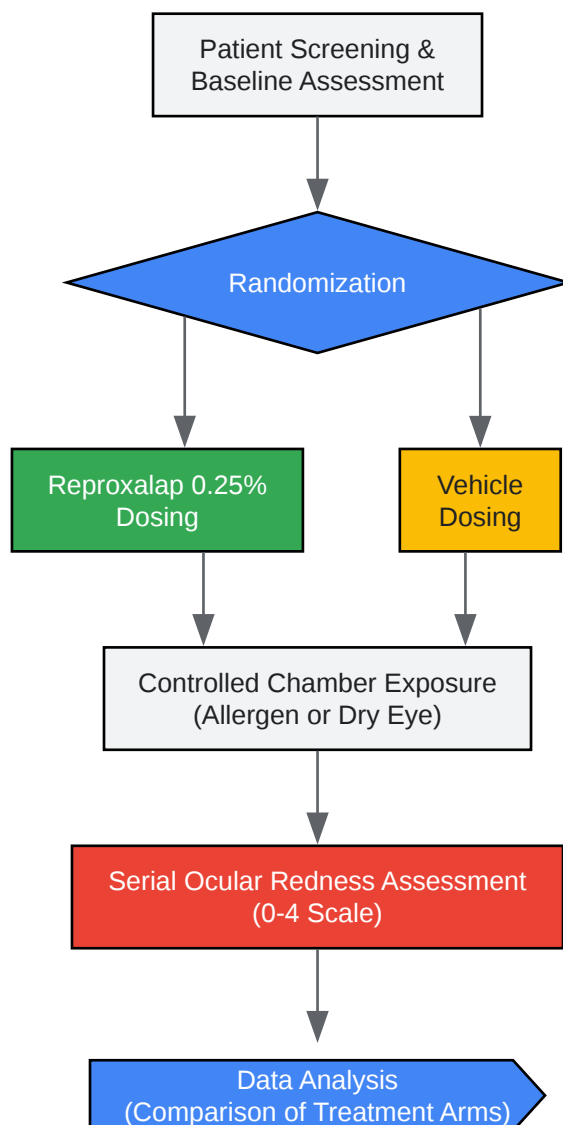


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Caption: **Reproxalap** inhibits RASP, blocking pro-inflammatory pathways and reducing ocular redness.

Experimental Workflow for Ocular Redness Assessment

The clinical trials for **Reproxalap** employed a controlled environment to assess its efficacy in reducing ocular redness under specific challenge conditions.



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Caption: Workflow for assessing ocular redness in **Reproxalap** clinical trials.

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